molecular formula C14H19Cl2N3O2 B2718176 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride CAS No. 1158579-15-7

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B2718176
CAS No.: 1158579-15-7
M. Wt: 332.23
InChI Key: XGKMFCDGSVMTQA-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the benzimidazole ring: This is achieved by condensing o-phenylenediamine with formic acid or its equivalents.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the desired compound.

    Formation of the dihydrochloride salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions.

Scientific Research Applications

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride can be compared with other benzimidazole derivatives, such as:

    1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid: This compound has a similar structure but differs in the substitution pattern on the benzimidazole ring.

    2-Substituted benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring, leading to different biological activities.

    Benzimidazole-based drugs: Many drugs, such as albendazole and mebendazole, contain the benzimidazole ring and are used to treat parasitic infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c18-14(19)10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,10H,5-9H2,(H,15,16)(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKMFCDGSVMTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158579-15-7
Record name 1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
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